molecular formula C8H13NO3 B14870749 3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde

3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde

Cat. No.: B14870749
M. Wt: 171.19 g/mol
InChI Key: XTUREGCRDJYTLK-UHFFFAOYSA-N
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Description

3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde is a heterocyclic compound that features a six-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazinane family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is typically catalyzed by a Brønsted acid, such as silica-supported perchloric acid (HClO4), and proceeds under mild conditions in methanol as the solvent .

Industrial Production Methods

Industrial production of this compound often involves the condensation of aldehydes with amino alcohols. This method is efficient and allows for the isolation of the desired oxazinane product in high purity .

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions typically involve reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted oxazinane derivatives.

Scientific Research Applications

3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of fine chemicals, cosmetics, and agrochemicals

Mechanism of Action

The mechanism of action of 3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,5-Trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

3,5,5-trimethyl-2-oxo-1,3-oxazinane-6-carbaldehyde

InChI

InChI=1S/C8H13NO3/c1-8(2)5-9(3)7(11)12-6(8)4-10/h4,6H,5H2,1-3H3

InChI Key

XTUREGCRDJYTLK-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C(=O)OC1C=O)C)C

Origin of Product

United States

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